![molecular formula C25H20N6O2 B2403106 4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891113-76-1](/img/structure/B2403106.png)
4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C25H20N6O2 and its molecular weight is 436.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.
Mode of Action
The hydrogen bond accepting and donating characteristics of similar compounds, such as triazolothiadiazines, allow them to make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds , it can be inferred that the compound may affect multiple biochemical pathways. These could include pathways involved in cell growth and proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activity), oxidative stress (antioxidant activity), viral replication (antiviral activity), and enzyme activity (enzyme inhibitory activity).
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that these methods could be used to predict the ADME properties of the compound. These properties would impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The pharmacological activities of similar compounds suggest that the compound may have effects at both the molecular and cellular levels . For example, its anticancer activity could involve inducing apoptosis or inhibiting proliferation in cancer cells, its antimicrobial activity could involve killing or inhibiting the growth of microbes, and its enzyme inhibitory activity could involve inhibiting the activity of specific enzymes.
生物活性
4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide (CAS No. 891118-32-4) is a complex heterocyclic compound that exhibits significant biological activity. Its structure features a triazolopyridazine core, which is associated with diverse pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound consists of multiple functional groups that contribute to its biological activity. The presence of the triazole and pyridazine rings is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate the activity of c-Met kinase, which plays a vital role in cancer progression and metastasis. This interaction suggests potential applications in oncology.
Biological Activity Overview
The compound has demonstrated various biological activities, including:
- Anticancer Activity : It has been evaluated against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound exhibited significant cytotoxicity with IC50 values indicating potent anti-tumor effects.
Table 1: Cytotoxicity of this compound
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in inhibiting c-Met kinase:
- In Vitro Studies : In one study, the compound was tested against c-Met overexpressed cancer cell lines. Results indicated that it had an IC50 value comparable to established c-Met inhibitors like Foretinib, demonstrating its potential as a therapeutic agent in cancer treatment .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells and arrests the cell cycle at the G0/G1 phase. This was confirmed through flow cytometry and Annexin V-FITC staining assays .
- Structure-Activity Relationship (SAR) : Research into SAR indicated that modifications in the pyridazine ring significantly affect the potency of the compound against various targets, highlighting the importance of specific structural features for enhanced biological activity .
科学研究应用
Chemistry
In the field of organic chemistry, 4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide serves as an important intermediate for synthesizing other heterocyclic compounds. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.
Biology
The compound exhibits significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
- Antimicrobial Properties : Investigations have indicated effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : Research has shown promise in reducing inflammation markers in vitro and in vivo.
These biological activities position the compound as a candidate for drug development and therapeutic applications.
Medicine
Due to its pharmacological properties, this compound is being explored for its potential as a therapeutic agent. Studies are ongoing to evaluate its effectiveness in treating conditions such as:
- Cancer
- Infections
- Inflammatory diseases
Case Studies and Research Findings
Recent studies have focused on the compound's mechanism of action and its interactions with biological targets. For example:
- Mechanism of Action : Research indicates that the compound may bind to specific enzymes or receptors within cells, modulating their activity and leading to desired therapeutic effects.
- Comparative Studies : The compound has been compared with similar triazolopyridazine derivatives to assess its unique properties and advantages in biological activity.
属性
IUPAC Name |
4-ethoxy-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O2/c1-2-33-21-8-6-18(7-9-21)25(32)27-20-5-3-4-19(16-20)22-10-11-23-28-29-24(31(23)30-22)17-12-14-26-15-13-17/h3-16H,2H2,1H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWQDXXZGZYPPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。